Enantiopure (2S)-Amine Confers ~11-Fold Superior LSD1 Inhibitory Potency over 3-Aminocyclopentyl Analog in an Imidazopyrazine Series
In the imidazo[1,2-a]pyrazine series disclosed in patent US20230399332, the compound incorporating the (1S,2S,4R)-2-amino-7-azabicyclo[2.2.1]heptane fragment (Compound 27, derived from the (2S)-amine building block) exhibited an LSD1 IC50 of 1 nM [1]. In the same assay, the 3-aminocyclopentyl analog (Compound 15) yielded an IC50 of 11 nM, and the 3-aminopiperidine analog (Compound 17) showed an IC50 of 6.30 nM [1]. This represents an approximately 11-fold and 6.3-fold potency advantage, respectively, for the 7-azabicyclo[2.2.1]heptane-constrained (2S)-amine.
| Evidence Dimension | In vitro LSD1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM (Compound 27, containing (1S,2S,4R)-2-amino-7-azabicyclo[2.2.1]heptane fragment) |
| Comparator Or Baseline | Comparator 1: Compound 15 (3-aminocyclopentyl analog), IC50 = 11 nM. Comparator 2: Compound 17 (3-aminopiperidine analog), IC50 = 6.30 nM. |
| Quantified Difference | ~11-fold improvement over 3-aminocyclopentyl; ~6.3-fold over 3-aminopiperidine |
| Conditions | In vitro enzymatic inhibition assay against human LSD1, as described in US20230399332; data deposited in BindingDB. |
Why This Matters
For medicinal chemistry teams pursuing LSD1-targeted oncology programs, selection of this specific (2S)-amine building block is empirically linked to sub-nanomolar potency that cannot be achieved with simpler cyclic amine alternatives.
- [1] BindingDB. (2024). Head-to-head IC50 data for Compounds 27, 15, and 17 from patent US20230399332. BDBM640923 (IC50 1 nM), BDBM640913 (IC50 11 nM), BDBM640915 (IC50 6.30 nM). View Source
